![molecular formula C25H25ClN4 B11228225 7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)

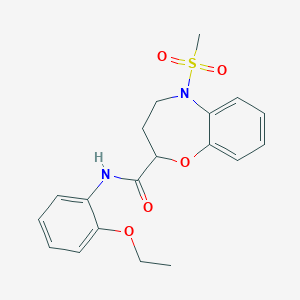

7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a compound with potential antitubercular activity. Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, and the need for new anti-TB drugs is critical . This compound belongs to the class of 7H-pyrrolo[2,3-d]pyrimidines, which have shown promising biological activity.

準備方法

The synthetic route to this compound involves modifications at the C-4 position of the 7-deazapurine ring. While specific industrial production methods are not widely documented, researchers have synthesized derivatives with various aromatic, aryl, and alkyl substitutions . Further optimization and scale-up are necessary for industrial production.

化学反応の分析

Reactions::

Oxidation: Some derivatives undergo oxidation reactions.

Substitution: Substituents at the C-4 position influence reactivity.

Reduction: Reduction of specific functional groups may be possible.

Catalysts: Palladium or other transition metals.

Solvents: Organic solvents (e.g., DMF, DMSO).

Temperature: Typically at room temperature or under reflux.

Major Products:: The specific products depend on the substituents introduced. Notably, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent antitubercular activity .

科学的研究の応用

Chemistry::

Drug Discovery: Investigating derivatives for TB treatment.

Structure-Activity Relationships: Understanding substituent effects.

Antitubercular Agent: Potential in TB therapy.

Drug-Likeness: Favorable properties for drug development.

Lead Optimization: Developing derivatives with improved properties.

作用機序

The precise mechanism remains incompletely understood. the most potent derivative likely acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This prevents phosphate transfer to target proteins, inhibiting their activity .

類似化合物との比較

While detailed comparisons are scarce, this compound’s unique features include its 7H-pyrrolo[2,3-d]pyrimidine scaffold and specific substitutions. Similar compounds may include other pyrrolopyrimidines or related heterocycles .

特性

分子式 |

C25H25ClN4 |

|---|---|

分子量 |

416.9 g/mol |

IUPAC名 |

7-(4-chlorophenyl)-N-cycloheptyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C25H25ClN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29) |

InChIキー |

KGCXJLPLISCGNA-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)

![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)

![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide](/img/structure/B11228154.png)

![N-(3,4-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11228160.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11228175.png)

![furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone](/img/structure/B11228177.png)

![1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)

![2'-cyclopentyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228209.png)

![6-ethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228214.png)